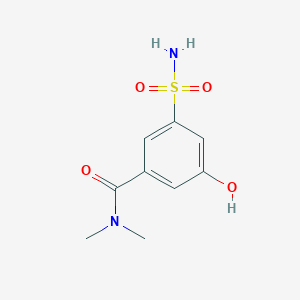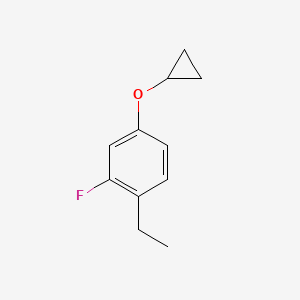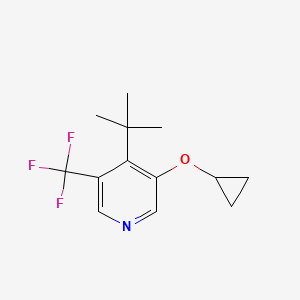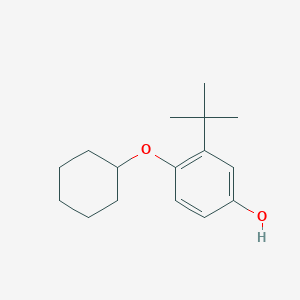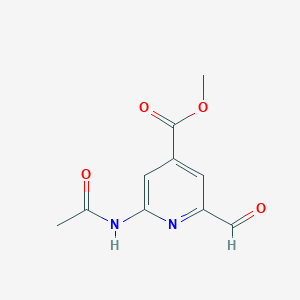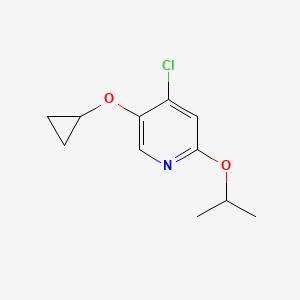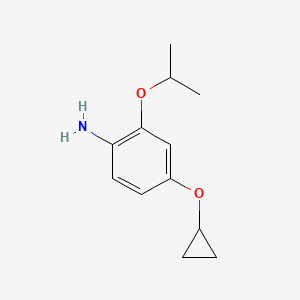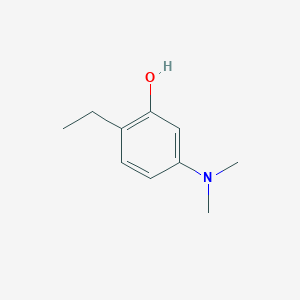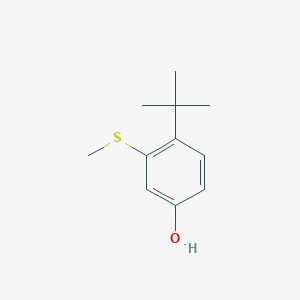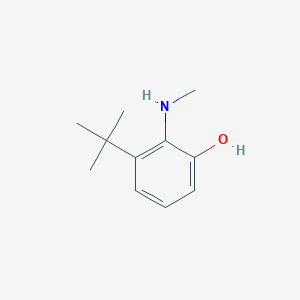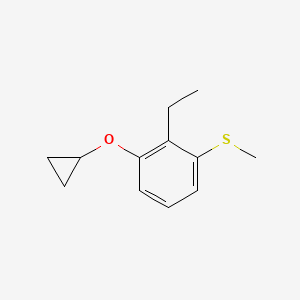
(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C12H16OS It contains a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane typically involves the reaction of 3-cyclopropoxy-2-ethylphenol with a suitable methylsulfane reagent under controlled conditions. The reaction may require the use of a base to deprotonate the phenol, facilitating the nucleophilic attack on the methylsulfane reagent. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane: Unique due to the presence of the cyclopropoxy and methylsulfane groups.
(3-Cyclopropoxy-2-ethylphenyl)(ethyl)sulfane: Similar structure but with an ethylsulfane group instead of a methylsulfane group.
(3-Cyclopropoxy-2-ethylphenyl)(methyl)ether: Contains a methyl ether group instead of a methylsulfane group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for various applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2-ethyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16OS/c1-3-10-11(13-9-7-8-9)5-4-6-12(10)14-2/h4-6,9H,3,7-8H2,1-2H3 |
Clave InChI |
MNPRHZLIEXAZOW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1SC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
